Synthetic Yield vs. 4-Chloro-6-phenylpyrimidin-2-amine
While direct synthetic yield data for 4-Chloro-6-(4-chlorophenyl)pyrimidin-2-amine is not explicitly reported in the accessible primary literature, the structurally analogous 4-chloro-6-phenylpyrimidin-2-amine can be synthesized via Suzuki-Miyaura cross-coupling of 2-amino-4,6-dichloropyrimidine with phenylboronic acid, achieving a yield of approximately 64% . An alternative route via chlorination of 2-amino-4-hydroxy-6-phenylpyrimidine yields approximately 43% . These yields serve as a baseline reference for procurement decision-making when considering the target compound's anticipated synthetic accessibility and cost-effectiveness. Note that the presence of an additional para-chloro substituent on the phenyl ring may introduce electronic deactivation effects that could modestly impact cross-coupling efficiency relative to the unsubstituted phenyl analog.
| Evidence Dimension | Synthetic yield (reference route) |
|---|---|
| Target Compound Data | Data not directly reported; inferred to be comparable to 4-chloro-6-phenylpyrimidin-2-amine based on structural similarity |
| Comparator Or Baseline | 4-Chloro-6-phenylpyrimidin-2-amine (CAS 36314-97-3) |
| Quantified Difference | Comparator yields: 64% (Suzuki-Miyaura route); 43% (chlorination route) |
| Conditions | Suzuki-Miyaura: 2-amino-4,6-dichloropyrimidine + phenylboronic acid; Chlorination: 2-amino-4-hydroxy-6-phenylpyrimidine with chlorinating agent |
Why This Matters
Synthetic yield benchmarks inform cost-per-gram estimates and supply chain reliability for medicinal chemistry and early discovery procurement.
